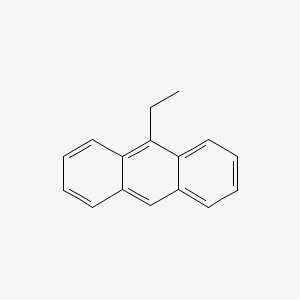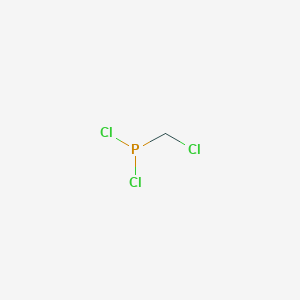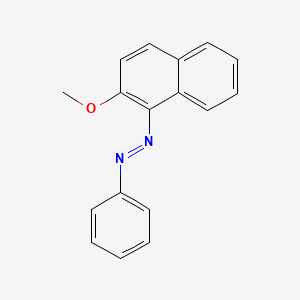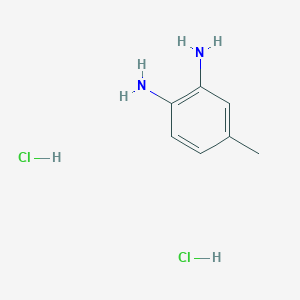
Naphthalene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly notable for its reactivity and utility in various chemical processes, especially in the synthesis of azo dyes and other aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1-diazonium chloride is typically synthesized through the diazotization of naphthylamine. The process involves the reaction of naphthylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt. The general reaction is as follows:
[ \text{C₁₀H₇NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{C₁₀H₇N₂Cl} + 2\text{H₂O} ]
Industrial Production Methods: In industrial settings, the diazotization process is often conducted in continuous flow reactors to enhance safety and efficiency. The use of flow chemistry allows for better temperature control and mixing, reducing the risk of decomposition and explosion associated with diazonium salts .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as hydroxide, halides, and cyanides. For example, the Sandmeyer reaction involves the substitution of the diazonium group with a halide using copper(I) salts.
Coupling Reactions: this compound can react with phenols and aromatic amines to form azo compounds. This reaction is widely used in the synthesis of azo dyes.
Reduction Reactions: The diazonium group can be reduced to form hydrazines or amines.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, potassium iodide.
Coupling Reactions: Phenol, aniline, sodium hydroxide.
Reduction Reactions: Sodium sulfite, stannous chloride.
Major Products:
Substitution Reactions: Halonaphthalenes, cyanonaphthalenes.
Coupling Reactions: Azo dyes.
Reduction Reactions: Naphthylamines, naphthylhydrazines
Scientific Research Applications
Naphthalene-1-diazonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: It is employed in the labeling of biomolecules for detection and analysis.
Medicine: It is used in the development of diagnostic reagents and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks .
Mechanism of Action
Naphthalene-1-diazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride and toluene-4-diazonium chloride:
Benzenediazonium Chloride: Similar reactivity but less steric hindrance compared to this compound.
Toluene-4-diazonium Chloride: Similar reactivity but with an additional methyl group that can influence the electronic properties of the compound.
Uniqueness: this compound is unique due to its fused aromatic ring structure, which provides additional stability and reactivity compared to simpler diazonium salts. This makes it particularly useful in the synthesis of complex aromatic compounds and dyes .
Comparison with Similar Compounds
- Benzenediazonium chloride
- Toluene-4-diazonium chloride
- 4-Nitrobenzenediazonium chloride
Properties
CAS No. |
3177-49-9 |
|---|---|
Molecular Formula |
C10H7ClN2 |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
naphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C10H7N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H/q+1;/p-1 |
InChI Key |
ZKGGQPVDKLXYSU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


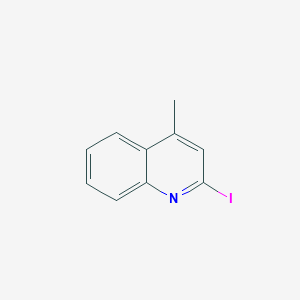
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)
![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)
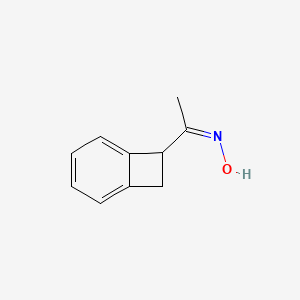
![Quinolino[3,2-b]acridine](/img/structure/B14752580.png)
![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)
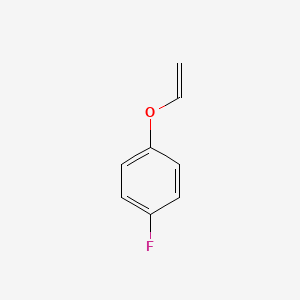
![2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14752602.png)

